Product packaging for EphB1-IN-10(Cat. No.:CAS No. 2097512-73-5)

EphB1-IN-10

Cat. No.: B607342
CAS No.: 2097512-73-5
M. Wt: 342.78
InChI Key: KAPOOVWPVJRQQM-UHFFFAOYSA-N
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Description

Overview of the Eph Receptor Family and Cognate Ephrin Ligands

The Eph receptor family is a major class of receptor tyrosine kinases that, along with their ephrin ligands, mediate crucial cell-cell communication. wikipedia.orgbenthamopen.com This signaling is essential for a multitude of processes, from embryonic development to the maintenance of tissue homeostasis in adults. frontiersin.org Unlike many signaling systems that involve soluble ligands, both Eph receptors and ephrins are membrane-bound proteins, necessitating direct cell-to-cell contact for interaction. wikipedia.org

This family is broadly divided into two main classes, EphA and EphB, based on sequence homology and their binding affinities for specific ephrin ligands. frontiersin.orgrndsystems.com There are nine EphA receptors and five EphB receptors in mammals. frontiersin.org The ligands are similarly classified into ephrin-A (five members) and ephrin-B (three members). frontiersin.org Ephrin-A ligands are anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage, while ephrin-B ligands are transmembrane proteins with a distinct cytoplasmic domain. wikipedia.orgrndsystems.com

The interaction between these classes is generally specific: EphA receptors preferentially bind to ephrin-A ligands, and EphB receptors bind to ephrin-B ligands. frontiersin.orgrndsystems.com This binding initiates bidirectional signaling, where signals are transmitted not only into the receptor-expressing cell ("forward signaling") but also into the ligand-expressing cell ("reverse signaling"). uniprot.orgresearchgate.net This dual signaling capacity dramatically increases the complexity and regulatory potential of the Eph/ephrin system.

Table 1: Classification of Eph Receptors and Ephrin Ligands

ClassReceptorsLigandsMembrane Anchorage of Ligand
A EphA1, EphA2, EphA3, EphA4, EphA5, EphA6, EphA7, EphA8, EphA10ephrin-A1, ephrin-A2, ephrin-A3, ephrin-A4, ephrin-A5Glycosylphosphatidylinositol (GPI) anchor wikipedia.org
B EphB1, EphB2, EphB3, EphB4, EphB6ephrin-B1, ephrin-B2, ephrin-B3Transmembrane domain wikipedia.org

Note: While binding is generally class-specific, some cross-class interactions have been observed, such as EphA4 binding to ephrin-B ligands and EphB2 binding to ephrin-A5. wikipedia.orgfrontiersin.org

Structural Characteristics and Classification of EphB Receptors, with Emphasis on EphB1

EphB receptors, including EphB1, are single-pass transmembrane proteins characterized by a conserved modular architecture. frontiersin.orgresearchgate.net The extracellular region is responsible for ligand binding and receptor dimerization, while the intracellular portion contains the machinery for signal transduction. frontiersin.orgnih.gov

The structure of EphB1 consists of several distinct domains:

Extracellular Domain: This region includes an N-terminal globular ligand-binding domain, a cysteine-rich domain, and two fibronectin type III repeats. frontiersin.orgresearchgate.net This entire segment is crucial for recognizing and binding with high affinity to its cognate ephrin-B ligands (ephrin-B1, ephrin-B2, and ephrin-B3). uniprot.orguniprot.org

Transmembrane Domain: A single alpha-helix that spans the cell membrane, anchoring the receptor. researchgate.net

Intracellular Domain: This region is composed of a juxtamembrane segment containing key tyrosine residues, a highly conserved tyrosine kinase domain, a Sterile Alpha Motif (SAM) domain, and a C-terminal PDZ-binding motif. frontiersin.orgresearchgate.netnih.gov

Upon ligand binding, EphB receptors dimerize, leading to the trans-autophosphorylation of tyrosine residues in the juxtamembrane region and the kinase domain. nih.gov This phosphorylation event activates the receptor's catalytic activity and creates docking sites for various downstream signaling proteins, initiating the "forward" signal. nih.govnih.gov The first crystal structure of the EphB1 tyrosine kinase domain was determined at a resolution of 2.5 Å, providing critical insights into its catalytic function and potential for therapeutic targeting. nih.govrcsb.org

Table 2: Key Structural Domains of the EphB1 Receptor

Domain LocationDomain NamePrimary Function
ExtracellularLigand-Binding DomainRecognizes and binds ephrin-B ligands. researchgate.net
ExtracellularCysteine-Rich Domain & Fibronectin RepeatsStructural support and receptor clustering. frontiersin.org
TransmembraneTransmembrane HelixAnchors the receptor in the cell membrane. researchgate.net
IntracellularJuxtamembrane RegionContains tyrosine residues for autophosphorylation and signaling protein recruitment. frontiersin.orgnih.gov
IntracellularTyrosine Kinase DomainCatalyzes the transfer of phosphate (B84403) from ATP to tyrosine residues, enabling signal transduction. researchgate.netpnas.org
IntracellularSAM DomainMediates protein-protein interactions and receptor oligomerization. nih.gov
IntracellularPDZ-Binding MotifInteracts with scaffolding proteins to localize the receptor and its signaling complexes. frontiersin.orgresearchgate.net

Physiological Roles of EphB1 in Development and Homeostasis

EphB1 signaling is a cornerstone of numerous developmental and homeostatic processes. Its functions are diverse, ranging from guiding the formation of the nervous system to regulating the growth of new blood vessels and influencing basic cellular behaviors. uniprot.orgontosight.ai

In the developing nervous system, EphB1 is a critical guidance molecule. biorxiv.orgbiorxiv.org It plays an essential role in directing the pathfinding of axons, the long projections of nerve cells that form the brain's wiring. biorxiv.orgbiologists.com For instance, EphB1 is required for the proper guidance of long-range cortical axons. biorxiv.orgbiorxiv.org Studies have shown that EphB1 expression in GABAergic neurons is crucial for preventing cortical axons from growing into incorrect territories. biorxiv.orgresearchgate.net This function often involves repulsive cues, where the interaction between EphB1 on a growth cone and an ephrin-B ligand on an adjacent cell causes the growth cone to turn away. uniprot.org

Beyond axon guidance, EphB1 is integral to synaptogenesis—the formation of synapses, which are the specialized junctions where neurons communicate. jneurosci.orgnih.gov EphB1, along with EphB2 and EphB3, regulates the development and maturation of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. uniprot.orgjneurosci.org The receptor influences the clustering of key postsynaptic components, such as NMDA receptors, which are vital for synaptic plasticity and learning. nih.govplos.org

Angiogenesis, the formation of new blood vessels from pre-existing ones, is another process heavily influenced by EphB1 signaling. uniprot.orgnih.gov Both EphB receptors and their ephrin-B ligands are crucial for the proper assembly and remodeling of the vascular system during embryonic development. nih.govbiologists.com EphB1 is expressed in endothelial cells, the cells that line blood vessels. europeanreview.orgbiorxiv.org Its interaction with ephrin-B ligands on neighboring cells helps to orchestrate endothelial cell migration and adhesion, which are fundamental steps in creating new vascular networks. nih.govbiologists.com For example, the activation of ephrin-B1 by EphB1 has been shown to promote integrin-mediated migration and attachment of endothelial cells. biologists.com In some contexts, EphB1 signaling works synergistically with other pro-angiogenic factors, like basic fibroblast growth factor (bFGF), to enhance the formation of new capillaries. nih.gov

At a more fundamental level, EphB1 signaling is a key regulator of cell behavior. uniprot.orgresearchgate.net It influences cell migration, adhesion, proliferation, and differentiation through complex signaling cascades. wikipedia.orgresearchgate.net The outcome of EphB1 activation can be highly context-dependent, sometimes promoting and sometimes inhibiting these processes. researchgate.netmdpi.com

Migration and Adhesion: EphB1 can modulate cell migration and adhesion by reorganizing the actin cytoskeleton. frontiersin.orgnih.gov Upon activation, EphB1 can recruit and activate various downstream proteins, such as those in the JNK and MAPK/ERK signaling pathways, to control cell movement and attachment. uniprot.orguniprot.orgnih.gov

Proliferation and Differentiation: EphB1 signaling also plays a role in controlling the balance between cell proliferation and differentiation. uniprot.orgesmed.org For example, in the developing cortex, EphB1-induced reverse signaling through ephrinB1 helps maintain neural progenitor cells in an undifferentiated state. esmed.org In adult muscle tissue, it is involved in maintaining the pool of satellite stem cells by promoting their self-renewal and reducing premature differentiation. uniprot.orguniprot.org

The multifaceted roles of EphB1 underscore its importance as a central regulator in biology and a significant target for therapeutic intervention in diseases where its signaling is dysregulated.

Properties

CAS No.

2097512-73-5

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.78

IUPAC Name

2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide

InChI

InChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22)

InChI Key

KAPOOVWPVJRQQM-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=NC=NC(NC3=CC=CC(OC)=C3)=C2C=C1)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EphB1IN10;  EphB1 IN 10;  EphB1-IN-10

Origin of Product

United States

Molecular Mechanisms of Ephb1 Signaling and Cellular Responses

Bidirectional Signaling Dynamics: Forward and Reverse Signaling

A hallmark of the Eph/ephrin system is its capacity for bidirectional signaling. mdpi.commedsci.org When an EphB1 receptor on one cell binds to an ephrin-B ligand (e.g., EFNB1, EFNB2, EFNB3) on an adjacent cell, signaling cascades are triggered in both the receptor-expressing cell and the ligand-expressing cell. medchemexpress.comuniprot.orgactivemotif.com

Forward Signaling: This refers to the signaling cascade initiated within the EphB1-expressing cell. mdpi.comactivemotif.com Upon ligand binding, the intrinsic tyrosine kinase activity of the EphB1 receptor is stimulated, leading to the phosphorylation of downstream substrates and the activation of various intracellular pathways. frontiersin.orgmdpi.com This forward signaling is central to processes like axon guidance, synapse formation, and cell migration. uniprot.orguniprot.org

Reverse Signaling: Simultaneously, the binding event triggers signaling within the ephrin-expressing cell. mdpi.comactivemotif.com For transmembrane ephrin-B ligands, this "reverse" signaling involves the tyrosine phosphorylation of their cytoplasmic domain, which then serves as a docking site for other signaling proteins, thereby initiating its own set of intracellular responses. cellsignal.comashpublications.org

This bidirectional communication allows for a highly coordinated and context-dependent response between interacting cells, which is fundamental to tissue organization and development. mdpi.commedsci.org

EphB1 Kinase Activity, Autophosphorylation, and Receptor Dimerization/Oligomerization

The initiation of EphB1 forward signaling is a multi-step process triggered by ligand engagement.

Dimerization/Oligomerization: The binding of a dimeric ephrin-B ligand to the EphB1 receptor induces the receptor to form dimers and subsequently larger oligomers or clusters on the cell surface. genecards.orguniprot.orguniprot.org This clustering is a prerequisite for receptor activation, as soluble monomeric ligands can bind the receptor but fail to induce its activation. frontiersin.orgrndsystems.com The functional signaling unit is typically a heterotetramer composed of an ephrin dimer and a receptor dimer. genecards.orguniprot.org

Kinase Activation and Autophosphorylation: Receptor oligomerization brings the intracellular kinase domains of adjacent EphB1 receptors into close proximity. portlandpress.com This facilitates a process of trans-autophosphorylation, where one receptor kinase phosphorylates tyrosine residues on the juxtamembrane region of its partner receptor. frontiersin.orgportlandpress.com Phosphorylation of these key tyrosine residues, such as Tyr-594 and Tyr-600, relieves the autoinhibitory conformation of the kinase domain, leading to its full activation. portlandpress.comaffbiotech.combiorxiv.org These newly phosphorylated sites then act as docking platforms for various downstream signaling and adaptor proteins containing Src Homology 2 (SH2) domains. portlandpress.commerckmillipore.com

Table 1: Key Events in EphB1 Receptor Activation
EventDescriptionKey Molecules/DomainsReferences
Ligand BindingBinding of transmembrane ephrin-B ligands (EFNB1, EFNB2, EFNB3) to the extracellular domain of EphB1.Ephrin-B ligands, EphB1 uniprot.orgactivemotif.com
Receptor Dimerization/OligomerizationLigand-induced clustering of EphB1 receptors into dimers and higher-order oligomers.EphB1 receptors frontiersin.orguniprot.orguniprot.org
Kinase Domain ActivationProximity-induced activation of the intracellular tyrosine kinase domain.EphB1 Kinase Domain frontiersin.orgportlandpress.com
AutophosphorylationTrans-phosphorylation of specific tyrosine residues in the juxtamembrane and kinase domains.Tyr-594, Tyr-600, Tyr-928 portlandpress.comaffbiotech.combiorxiv.org

Intracellular Signaling Cascades and Downstream Effectors Mediated by EphB1

Activated EphB1 orchestrates a diverse range of cellular responses by engaging multiple downstream signaling pathways.

Upon activation, EphB1 can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. uniprot.orguniprot.org This is often mediated through the recruitment of adaptor proteins like Grb2 to the activated receptor, which in turn activates the Ras-MAPK cascade. affbiotech.commerckmillipore.com The MAPK/ERK pathway is a critical regulator of cell migration, proliferation, and differentiation. mdpi.comuniprot.org For instance, EphB1-mediated activation of this pathway has been implicated in cell migration. activemotif.comaffbiotech.com

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, growth, and proliferation, is also modulated by EphB1 signaling. mdpi.comnih.govtandfonline.com The interaction can be complex and context-dependent. In some settings, ligand-dependent EphB1 activation can stimulate the PI3K/Akt pathway, promoting cell growth and survival. tandfonline.comtandfonline.com For example, in medulloblastoma cells, ligand-activated EphB1 signaling was shown to increase levels of phosphorylated Akt. tandfonline.com Conversely, in other contexts, EphB1 signaling can inhibit Akt phosphorylation, leading to tumor-suppressive effects. tandfonline.comtandfonline.com This highlights the dual role Eph receptors can play in cancer, acting as either oncogenes or tumor suppressors depending on the cellular environment. tandfonline.com

Src family kinases (SFKs) are key partners in EphB1 signaling. cellsignal.combiorxiv.org Following ligand binding, the autophosphorylation of EphB1 at specific tyrosine residues (notably Y600) creates a docking site for the SH2 domain of Src. biorxiv.org This recruitment leads to the activation of Src kinase. biorxiv.org Activated Src can then phosphorylate other substrates, including Cav-1, and can also contribute to the phosphorylation of the ephrin-B ligand's cytoplasmic tail in reverse signaling. cellsignal.combiorxiv.org The EphB1-Src axis is crucial for regulating cell migration and adhesion. nih.gov

EphB1 signaling has been shown to influence cell cycle control and the DNA damage response (DDR). tandfonline.comsigmaaldrich.cnresearchgate.net Low expression of EphB1 in acute myelogenous leukemia (AML) is associated with poor survival, potentially due to its role in the DDR system. tandfonline.comresearchgate.net Stimulation of EphB1 in AML cells can lead to the phosphorylation and activation of key DDR proteins like Chk1 and the tumor suppressor p53. sigmaaldrich.cnresearchgate.net Activation of p53 can, in turn, induce the expression of its target gene p21, a cyclin-dependent kinase inhibitor that can cause cell cycle arrest. sigmaaldrich.cnresearchgate.net

Furthermore, EphB1 signaling can impact the levels of key cell cycle regulators. Knockdown of EphB1 in medulloblastoma cells resulted in a G1 phase cell cycle arrest, which was associated with decreased levels of cyclin E and phosphorylated CDK1 (a key kinase for G2/M transition). tandfonline.comnih.gov EphB1 can also influence apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. sigmaaldrich.cnresearchgate.netspandidos-publications.com

Table 2: Downstream Effectors and Pathways of EphB1 Signaling
Pathway/ComponentEffect of EphB1 ActivationMediators/Key ProteinsCellular OutcomeReferences
MAPK/ERKActivationGrb2, Ras, ERKCell Migration, Proliferation uniprot.orguniprot.orgaffbiotech.com
PI3K/AktModulation (Activation or Inhibition)PI3K, AktCell Survival, Growth, Migration mdpi.comnih.govtandfonline.com
Src KinaseActivationSrcCell Migration, Adhesion cellsignal.combiorxiv.orgnih.gov
Cell Cycle/DDRActivation of DDR, G1 Arrestp53, Chk1, p21, CDK1, BaxApoptosis, Cell Cycle Control tandfonline.comnih.govsigmaaldrich.cnresearchgate.net

Crosstalk with Other Receptor Tyrosine Kinases (e.g., EGFR, HER2, VEGFR2)

EphB1 signaling is not an isolated pathway; it engages in significant crosstalk with other receptor tyrosine kinases (RTKs), which can modulate its function and downstream effects. This interaction is a critical aspect of cellular signaling, allowing for the integration of multiple extracellular cues.

EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key players in cell growth and proliferation, and their dysregulation is often implicated in cancer. nih.gov While direct evidence of EphB1 crosstalk with EGFR and HER2 is still emerging, the broader Eph receptor family, such as EphA2, has been shown to signal in a ligand-independent manner through interactions with EGFR and HER2, promoting tumor growth and angiogenesis. aacrjournals.org This suggests a potential for similar interactions within the EphB receptor subclass. Resistance to therapies targeting EGFR and HER2 can arise from the activation of other RTKs, highlighting the importance of understanding these crosstalk mechanisms. nih.gov

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a primary mediator of angiogenesis. molbiolcell.org Studies have shown that other signaling molecules can transactivate VEGFR2. For instance, the chemokine IL-8 can induce VEGFR2 phosphorylation and subsequent endothelial permeability in a VEGF-independent manner, a process that involves the formation of a receptor complex between VEGFR2 and the IL-8 receptors CXCR1 and CXCR2. molbiolcell.org While direct crosstalk between EphB1 and VEGFR2 is an area of ongoing research, the established interplay between different receptor systems in regulating vascular processes suggests that EphB1's role in angiogenesis may involve modulation of or by VEGFR2 signaling.

Involvement of Adaptor Proteins (e.g., Grb2, Grb7, CBL, ACP1)

Upon activation, EphB1 recruits a variety of intracellular adaptor proteins that link the receptor to downstream signaling cascades. These non-enzymatic proteins contain various protein-protein interaction domains, such as SH2 and SH3 domains, that recognize and bind to specific phosphorylated tyrosine residues on the activated receptor and other signaling molecules.

Grb2 and Grb7: Growth factor receptor-bound protein 2 (Grb2) and Grb7 are important adaptor proteins in RTK signaling. Activated EphB1 has been shown to recruit Grb2 and the Src homology 2 domain-containing protein (p52Shc), leading to the activation of the MAPK/ERK pathway, which is involved in cell migration. nih.gov The ligand-activated form of EphB1 also interacts with Grb2. membranereceptors.com Similarly, the adaptor protein Grb7 interacts with EphB1 and plays a role in regulating cell migration. nih.govnih.gov Grb7's SH2 domain can also interact with focal adhesion kinase (FAK), further implicating it in integrin-mediated cell migration. nih.gov

CBL: The Casitas B-lineage lymphoma (CBL) proto-oncogene is an E3 ubiquitin ligase that plays a key role in the negative regulation of RTKs. Upon ligand-induced activation of EphB1, CBL is recruited to the receptor. uniprot.org This interaction, which requires both EphB1 and Src kinase activity, leads to the ubiquitination and subsequent lysosomal degradation of EphB1, thereby downregulating its signaling. genecards.org

ACP1: Acid phosphatase 1 (ACP1) has also been identified as an interacting partner of EphB1. membranereceptors.comthebiogrid.org The functional consequences of this interaction are an area of active investigation.

The following table summarizes the key adaptor proteins involved in EphB1 signaling and their functions:

Adaptor ProteinInteracting Domain(s)Key Function(s) in EphB1 Signaling
Grb2 SH2, SH3Links EphB1 to the MAPK/ERK pathway, regulating cell migration. nih.gov
Grb7 SH2Regulates EphB1-mediated cell migration. nih.govnih.gov
CBL Tyrosine Kinase-BindingMediates ubiquitination and lysosomal degradation of activated EphB1. genecards.org
ACP1 Not specifiedInteracts with EphB1; functional role under investigation. membranereceptors.comthebiogrid.org

Impact on Caveolae Formation and Endocytosis in Endothelial Cells

Caveolae are small, flask-shaped invaginations of the plasma membrane that are particularly abundant in endothelial cells and are involved in endocytosis and signal transduction. genscript.combiorxiv.org EphB1 plays a critical role in the biogenesis and function of these structures.

Interaction with Caveolin-1 (B1176169): EphB1 constitutively interacts with caveolin-1 (Cav-1), the primary structural protein of caveolae. nih.gov This interaction occurs through a CSD binding motif on EphB1 and the scaffold domain of Cav-1. genscript.combiorxiv.org This basal association is thought to stabilize Cav-1 and facilitate the formation of caveolae. nih.gov

Regulation of Endocytosis: Activation of EphB1 by its ligand, ephrin-B1, induces the phosphorylation of EphB1 and its dissociation from Cav-1. biorxiv.orgnih.gov This uncoupling allows for the Src-dependent phosphorylation of Cav-1 at tyrosine 14. genscript.combiorxiv.org This phosphorylation event is a key signal that activates caveolae-mediated endocytosis. biorxiv.org In the absence of EphB1, ephrin-B1 fails to induce Src activation and Cav-1 phosphorylation, leading to a significant reduction in caveolae number and the abrogation of caveolae-mediated endocytosis. nih.govbiorxiv.org The loss of EphB1 binding to Cav-1 promotes the ubiquitination and degradation of Cav-1, which in turn leads to a decrease in the number of caveolae. nih.gov

These findings highlight a central role for EphB1 in regulating the structural integrity and functional capacity of caveolae in endothelial cells, thereby influencing processes such as intracellular trafficking. nih.gov

Ephb1 in Pathophysiological Contexts: Preclinical Research

Role of EphB1 in Oncogenesis and Tumor Progression

The Ephrin (Eph) family of receptor tyrosine kinases, including EphB1, plays a complex and often contradictory role in the development and progression of cancer. nih.gov Their function as either tumor promoters or suppressors is highly dependent on the specific cellular context. nih.govnih.gov Aberrant expression of these receptors has been implicated in the oncogenesis of numerous cancers. nih.gov

In the realm of brain tumors, EphB1's role is particularly multifaceted. While some studies point to a tumor-suppressive function in certain contexts, such as low-grade gliomas, emerging evidence suggests a tumor-promoting role in more aggressive brain cancers like medulloblastoma. researchgate.netmdpi.com

Preclinical studies have demonstrated that the downregulation of EphB1 can significantly impact the growth and viability of medulloblastoma cells. nih.govnih.gov In human medulloblastoma cell lines, such as DAOY and UW228, which express considerable levels of the EphB1 receptor, its knockdown has been shown to reduce cell growth and viability. nih.govnih.gov This reduction is associated with a decrease in the expression of key cell cycle regulators and an increase in the percentage of cells in the G1 phase of the cell cycle. nih.govnih.gov

Cell LineInterventionObserved Effects on Growth and ViabilityKey Molecular Changes
DAOY (Medulloblastoma)EphB1 knockdown (siRNA)Significant decrease in live cell count and overall cell growth. nih.govIncreased percentage of cells in G1 phase; decreased expression of cell cycle regulators. nih.gov
UW228 (Medulloblastoma)EphB1 knockdown (siRNA)Reduced cell growth and viability. nih.govModulation of proliferation and cell survival markers. nih.gov

The Eph/ephrin signaling system is a well-documented regulator of cell migration and invasion in various tumor models. nih.govnih.gov In medulloblastoma, EphB1 appears to act as a pro-migratory receptor. nih.gov Studies have shown that knockdown of EphB1 in DAOY medulloblastoma cells leads to a significant decrease in their migratory ability. nih.govnih.gov This effect is correlated with decreased expression of β1-integrin and reduced levels of phosphorylated Src, both of which are crucial for cell adhesion and migration. nih.govnih.gov Conversely, in some glioma cell lines, enhanced EphB1 signaling has been reported to decrease migration and invasion, highlighting the context-dependent nature of its function. nih.gov

Cancer TypeCell Line/ModelInterventionImpact on Migration/InvasionAssociated Molecular Changes
MedulloblastomaDAOY cellsEphB1 knockdownDecreased cell migration. nih.govDecreased β1-integrin expression and phosphorylated Src levels. nih.govnih.gov
GliomaNot specifiedEnhanced EphB1 signalingDecreased migration and invasion. nih.govNot specified

A critical finding in preclinical medulloblastoma research is the role of EphB1 in cellular response to radiation therapy. mdpi.com The knockdown of EphB1 has been shown to enhance the radiosensitization of medulloblastoma cells both in culture and in genetically engineered mouse models. nih.govnih.gov This increased sensitivity to radiation is linked to an increase in the percentage of cells in the G1 phase of the cell cycle, which is a more radiosensitive phase. nih.gov In vivo studies using mouse models demonstrated that the genetic loss of EphB1 resulted in a significant delay in tumor recurrence following irradiation compared to control tumors expressing EphB1. nih.govelsevierpure.com

Model SystemInterventionOutcomeMechanism
Medulloblastoma cells (in culture)EphB1 knockdownEnhanced cellular radiosensitization. nih.govnih.govIncreased percentage of cells in the G1 phase of the cell cycle. nih.gov
Genetically engineered mouse medulloblastoma modelGenetic loss of EphB1Significant delay in tumor recurrence after irradiation. nih.govelsevierpure.comEnhanced sensitivity to radiation therapy. nih.gov

In the context of hematologic malignancies such as acute myelogenous leukemia (AML), EphB1 predominantly functions as a tumor suppressor. nih.govnih.gov Its expression is often suppressed in pediatric AML compared to normal bone marrow. nih.gov

Reintroduction of EphB1 expression in methylated AML cells or stimulation with its ligand, ephrin-B1, can inhibit leukemic growth and induce programmed cell death (apoptosis). nih.govashpublications.orgashpublications.org This tumor-suppressive effect is mediated through the restoration of the DNA damage response (DDR) cascade, involving the activation of key proteins such as ATR, Chk1, and p53. nih.govnih.gov The re-expression of EphB1 can enforce a G2/M cell cycle arrest, further inhibiting the proliferation of AML cells. ashpublications.org

MalignancyObservationMechanism of SuppressionFunctional Consequence of Suppression
Acute Myelogenous Leukemia (AML)EphB1 expression is frequently suppressed. nih.govPromoter hypermethylation. nih.govashpublications.orgImpaired DNA damage response; proliferative and anti-apoptotic survival advantage for AML cells. ashpublications.org

Involvement in Hematologic Malignancies (e.g., Acute Myelogenous Leukemia)

Coordination of DNA Damage Control System

Emerging research has identified Ephrin receptor B1 (EphB1) as a crucial coordinator of the DNA damage response (DDR) system, revealing a tumor-suppressor function in certain malignancies. In acute myelogenous leukemia (AML), for instance, EphB1 expression is often suppressed, which impairs the DNA damage control system and provides a survival advantage to cancer cells.

When functional, EphB1 facilitates the restoration of the DDR cascade. The presence of EphB1 allows its ligand, ephrin-B1 (EfnB1), to mediate p53 DNA binding. This interaction triggers a signaling cascade that activates key DDR proteins, including ATR, Chk1, p53, and p21. nih.gov Reintroducing EphB1 expression in AML cells that have silenced it can partially restore this control system via Chk1, leading to a G2–M cell-cycle arrest and subsequent programmed cell death (apoptosis). nih.gov This restoration forces AML cells into a G2-M cell-cycle arrest, preventing them from entering mitosis and ultimately resulting in apoptosis. nih.gov

Studies have shown that the downregulation of EphB1 in AML is a mechanism used by the cancer cells to suppress p53 DNA binding, thereby impairing the DDR and promoting a proliferative and anti-apoptotic state. nih.gov This tumor-suppressor role of EphB1 highlights its importance as a regulator of critical cancer cell pathways. nih.gov

Dynamics in Gastrointestinal Cancers (e.g., Colorectal Cancer)

In the context of gastrointestinal cancers, particularly colorectal cancer (CRC), EphB1 plays a complex and often tumor-suppressive role. EphB receptors are instrumental in maintaining the organized structure of the intestinal epithelium by controlling the positioning of different cell types along the crypt-villus axis. nih.govnih.gov Disruption of EphB1 signaling is frequently observed during the progression from adenoma to carcinoma and is linked to more aggressive disease.

Reduced expression of EphB1 is a significant correlate of colorectal cancer progression and malignancy. nih.gov Low levels of EphB1 expression have been associated with poor cell differentiation and a greater capacity for tissue invasion by cancer cells. nih.govnih.govnih.gov This loss of EphB1 expression is a critical step in the advancement of CRC, often occurring as benign adenomas transition to malignant carcinomas. Similarly, in gastric cancer, low EphB1 expression is associated with advanced disease stage, invasion, and metastasis, suggesting a tumor suppressor role in this context as well. nih.gov

EphB1 signaling is fundamental to cell compartmentalization, a process that keeps different cell populations segregated within tissues. In the intestine, repulsive signals between EphB-expressing cells at the base of the crypts and ephrin-B-expressing cells at the top maintain the epithelial architecture. d-nb.info In colorectal cancer, EphB signaling helps to confine tumor cells. nih.gov The loss of EphB1 activity, either through reduced expression or inactivating mutations, can disrupt this compartmentalization. nih.govnih.gov This breakdown of restrictive forces allows cancer cells to intermingle with normal cells and invade surrounding tissues, contributing to metastasis. nih.govd-nb.info In vitro assays confirm that EphB1 activity induces cell sorting and compartmentalization of colorectal cancer cells. dtic.mil

Somatic mutations in the EPHB1 gene are frequently identified in various cancers and can significantly impair its tumor-suppressive functions. EphB1 is the most frequently mutated Eph receptor in metastatic colorectal cancer. nih.gov Functional analyses of these mutations reveal that they often reduce the kinase activity and stability of the EphB1 protein. nih.gov

Studies have investigated the effects of specific, recurring EPHB1 mutations on its function. These mutations can occur in different domains of the receptor, including the ligand-binding domain, the fibronectin domain, and the kinase domain. The functional consequence of these mutations is often a reduced or completely compromised ability to mediate cell compartmentalization upon ligand stimulation. researchgate.netdntb.gov.uadtic.mil For example, mutations in the kinase domain can diminish the sorting and compartmentalization capacity of CRC cells. nih.gov While many mutations reduce this function, certain mutations in the kinase domain have been shown to enhance it. researchgate.netdntb.gov.uadtic.mil The reduction in compartmentalization often correlates with decreased ligand-induced receptor phosphorylation. researchgate.netdntb.gov.uadtic.mil

Table 1: Functional Impact of Recurring EphB1 Mutations on Cell Compartmentalization

MutationDomainEffect on Compartmentalization
C61YLigand-bindingReduced to strongly compromised
R90CLigand-bindingReduced to strongly compromised
R170WLigand-bindingReduced to strongly compromised
R351LFibronectinReduced
D762NKinaseReduced to strongly compromised
R743WKinaseEnhanced
G821RKinaseEnhanced

This table is based on data from functional studies on recurring EPHB1 mutations. researchgate.netdntb.gov.uadtic.mil

Dysregulation of EphB1 Expression and Activity in Other Cancer Types

The role of EphB1 is not limited to gastrointestinal cancers; its expression and activity are dysregulated in numerous other malignancies, where it can function as either a tumor suppressor or a promoter depending on the cellular context.

Glioblastoma: In malignant glioma, higher levels of EphB1 mRNA are a powerful predictor of favorable survival. nih.gov Ligand-dependent EphB1 signaling has been shown to negatively regulate glioma cell invasion, suggesting a tumor-suppressive role. nih.gov Conversely, some pathway analyses have linked the broader EphB/ephrin-B signaling system to the invading phenotype of glioblastoma cells. nih.gov

Prostate Cancer: In prostate adenocarcinoma, EphB1 is often overexpressed in high-risk tumors, and its high expression is associated with a poorer prognosis. nih.gov It appears to promote tumor progression by affecting cell viability, proliferation, and invasion. Mechanistically, EphB1 can activate the EPHB1-GSK3B-SMAD3 pathway, which facilitates cancer progression. nih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC), increased EphB1 expression is found in tumor biopsies compared to non-cancerous tissue. nih.gov Higher expression correlates with metastasis and poorer patient survival. nih.gov Studies suggest that ligand-independent EphB1 signaling promotes the migration and invasion of lung cancer cells. nih.gov However, other research has found EphB1 transcripts at low levels or absent in some small cell lung carcinoma (SCLC) samples. aacrjournals.org

Breast Cancer: In breast cancer, the Eph/ephrin system plays multifaceted roles. nih.gov EphB receptors, including EphB1, are involved in forming heterodimers with other Eph receptors like the kinase-deficient EphB6, which is considered a tumor suppressor. This interaction can initiate signaling that favors cell adhesion over motility, thereby suppressing invasion. nih.gov

Table 2: Summary of EphB1 Dysregulation in Various Cancer Types

Cancer TypeGeneral RoleCorrelation with PrognosisKey Findings
Glioblastoma Tumor SuppressorHigh expression correlates with favorable survival nih.govLigand-dependent signaling reduces cell invasion. nih.gov
Prostate Cancer Tumor PromoterHigh expression correlates with poor prognosis nih.govPromotes proliferation and invasion via the GSK3B-SMAD3 pathway. nih.gov
Lung Cancer (NSCLC) Tumor PromoterHigh expression correlates with poor survival nih.govLigand-independent signaling promotes migration and invasion. nih.gov
Breast Cancer Context-Dependent-Can form heterodimers with tumor-suppressive EphB6 to inhibit motility. nih.gov

EphB1 in Neurological Disorders and Pain Modulation

Beyond its role in cancer, the EphB1 receptor is deeply involved in the development and function of the nervous system and has emerged as a key player in neurological disorders and pain signaling. nih.gov

EphB1 is critical for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govnih.gov Its dysfunction has been implicated in neurodegenerative conditions such as Alzheimer's disease. nih.govbrightfocus.org Studies have shown that EphB receptors can interact with amyloid-beta (Aβ) peptides, the main component of the plaques found in Alzheimer's brains. This interaction can lead to the degradation of EphB receptors, which in turn disrupts synapse function and contributes to memory loss. brightfocus.org A reduction in EphB receptor levels has been observed in the hippocampal tissue of patients with early-stage Alzheimer's disease. hkust.edu.hk

In the realm of pain modulation, EphB1 is a central figure in the mechanisms of chronic pain, including both inflammatory and neuropathic pain. nih.gov The receptor is necessary for the development of central sensitization, a form of synaptic plasticity in the spinal cord that underlies persistent pain states. nih.gov Preclinical studies using EphB1 knockout mice have demonstrated that these animals show significantly reduced pain behaviors in models of inflammatory and neuropathic pain. nih.gov The absence of functional EphB1 reduces thermal hyperalgesia and leads to faster recovery. nih.govd-nb.info Activation of the EphB1 receptor in the spinal cord is critical for maintaining established diabetic neuropathic pain. researchgate.net The upregulation of EphB1 in the dorsal root ganglion and spinal cord is essential for both initiating and maintaining neuropathic pain, making it a potential therapeutic target for pain management. researchgate.netnih.gov

Role in Axon Guidance Defects and Neurodevelopmental Phenotypes

Ephrin (Eph) receptors, including EphB1, are fundamental to the development of the nervous system, where they function as guidance molecules for migrating axons. nih.govresearchgate.netnih.gov The interaction between EphB receptors and their ephrin-B ligands initiates bidirectional signaling that is crucial for establishing precise neuronal networks. nih.gov Preclinical research has demonstrated that EphB1 is required for the proper guidance of cortical axon projections during brain development. nih.gov

Studies using knockout mice have revealed that the absence of EphB1 leads to significant defects in deep-layer cortical axon guidance in the ventral telencephalon. nih.gov A key finding is that EphB1's role in this process is cell non-autonomous. Specifically, conditional knockout of EphB1 in GABAergic cells, but not in cortical excitatory neurons, replicated the axon guidance defects seen in global EphB1 knockout mice. nih.gov This indicates that EphB1 expression in GABAergic neurons is essential for influencing the correct pathfinding of cortical glutamatergic axons. nih.gov In wild-type mice, a subset of these glutamatergic axons normally follows the path of long-range GABAergic axons to reach their targets; this co-fasciculation is disrupted in the absence of EphB1. nih.gov Furthermore, research suggests EphB1 in GABAergic neurons helps prevent developing axons from ectopically following the brain's vasculature. nih.gov The function of EphB1 in axon guidance is also linked to its role in retinal development, where it collaborates with ephrin-B1 to form the retinotopic map and is key for the proper projection of retinal ganglion cells at the optic chiasm. molvis.org

Key Preclinical Findings on EphB1 in Neurodevelopment
Experimental ModelKey FindingReference
Global EphB1 Knockout (KO) MiceObserved deep-layer cortical axon guidance defects in the ventral telencephalon. nih.gov
Conditional EphB1 KO in GABAergic cells (Vgat-Cre)Reproduced the axon guidance defects seen in global KO mice, indicating a cell non-autonomous role. nih.gov
Conditional EphB1 KO in cortical excitatory neurons (Emx1-Cre)Did not reproduce the axon guidance defects. nih.gov
Retinal Development ModelsEphB1/ephrin-B1 signaling is crucial for retinotopic map development and axon guidance at the optic chiasm. molvis.org

Mechanism of EphB1 in Neuropathic Pain Pathogenesis

Beyond its developmental roles, EphB1 signaling is critically involved in the pathogenesis of neuropathic pain. researchgate.net This type of chronic pain arises from damage to the somatosensory nervous system and involves long-term changes in neuronal excitability, often referred to as synaptic plasticity. nih.gov EphB1 receptors play a significant part in modulating this plasticity, particularly through a process known as central sensitization, which is an NMDA receptor-dependent form of synaptic strengthening in the spinal cord that underlies most forms of chronic pain. nih.gov

Preclinical studies have demonstrated that EphB1 is essential for the generation of long-term potentiation (LTP) at the synapses between primary afferent C-fibers and neurons in the dorsal horn of the spinal cord. nih.gov The activation of the EphB1 receptor contributes to the phosphorylation and activation of NMDA receptors, a key step in initiating and maintaining central sensitization. researchgate.netnih.gov This activation can be secondary to the activity of other kinases such as MAP kinases (MAPK), protein kinase C (PKC), and Src family kinases (SFK). researchgate.netnih.gov In animal models of neuropathic pain, there is a notable upregulation of EphB1 and its ligand ephrin-B1 in the dorsal root ganglion and the spinal cord dorsal horn, suggesting that activation of this system is essential for both initiating and maintaining the pain state. researchgate.netnih.gov Targeted mutation of the EphB1 receptor in mice prevents the development of neuropathic hyperalgesia, highlighting its necessity in pain processing. researchgate.net

Association with Diabetic Neuropathic Pain and Inflammatory Mediators

EphB1 signaling has a specific and critical role in the maintenance of diabetic neuropathic pain (DNP), one of the most common complications of diabetes. molvis.orgbjmu.edu.cn In preclinical rat models of DNP induced by streptozotocin (B1681764) (STZ), activation of the EphB1 receptor in the spinal cord was found to be critical for the established pain state. bjmu.edu.cn Research showed that the levels of phosphorylated EphB1, along with the activation of astrocytes and microglia, were significantly increased in the spinal cords of rats with DNP. researchgate.net

This activation of EphB1 is strongly linked to an increase in pro-inflammatory cytokines. bjmu.edu.cn Studies have found that increased EphB1 levels in the spinal cord contribute to DNP through the action of inflammatory mediators. molvis.orgnih.gov Spinal blocking of EphB1 receptor activation in diabetic rats significantly suppressed established mechanical allodynia and concurrently reduced the activation of astrocytes and microglia, as well as the levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). researchgate.net Interestingly, blocking EphB1 activation was effective in the late phase for maintaining DNP but did not prevent its initial induction, suggesting that EphB1 is a key target for relieving established diabetic pain rather than preventing its onset. researchgate.netbjmu.edu.cn

Influence on Microglial Activation and Central Sensitization

The EphB1 receptor plays a significant role in the neuroinflammatory processes that underpin chronic pain, particularly through its influence on microglial activation. nih.gov Microglia, the primary immune cells of the central nervous system, become activated in response to nerve injury and release pro-inflammatory mediators that contribute to central sensitization and pain facilitation. nih.gov

Preclinical studies using EphB1 knockout mice have provided direct evidence of this link. nih.gov Following nerve injury, EphB1 knockout mice show a significant reduction in microglial activation in the spinal cord compared to wild-type mice. nih.govresearchgate.net This finding is notable because microglial activation is thought to be triggered directly by signals from primary afferent nerves, a mechanism not expected to be directly dependent on the postsynaptic EphB1 receptor. nih.gov The reduction in microglial activation in the absence of EphB1 is associated with reduced pain behaviors. nih.gov This suggests that EphB1-mediated signaling, likely through its role in NMDA receptor function and subsequent neuronal activity, indirectly influences the state of microglial activation. nih.gov This modulation of neuroinflammation is a key component of how EphB1 contributes to the establishment of central sensitization and chronic pain states. nih.gov

EphB1 in Inflammation and Fibrotic Processes

Emerging Role in Fibrotic Diseases (e.g., Liver Fibrosis)

Recent preclinical research has identified an emerging role for Eph receptors in fibrotic diseases, which are characterized by excessive scarring and deposition of extracellular matrix proteins. scientificarchives.com In the context of liver fibrosis, EphB1 has been shown to play a pro-fibrotic role. nih.govresearchgate.net The central event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts that produce large amounts of collagen. nih.gov

Studies have found that the expression of EphB1 is significantly increased in activated HSCs and in mouse models of liver fibrosis induced by carbon tetrachloride (CCl4). nih.govresearchgate.net Mechanistically, EphB1 expression in HSCs is stabilized and enhanced by a post-translational modification called neddylation. nih.gov This modification prevents the degradation of EphB1 and enhances its kinase activity, thereby promoting the key features of activated HSCs: proliferation, migration, and activation. nih.gov These findings reveal the involvement of EphB1 in the development of liver fibrosis and suggest it as a potential therapeutic target. nih.gov While much of the research in liver fibrosis has focused on EphB2, the similar pro-fibrotic effects of EphB1 have been demonstrated through gene overexpression and knockdown experiments. researchgate.netnih.gov

Summary of EphB1's Role in Liver Fibrosis
Cell Type / ModelObservationMechanismReference
Activated Hepatic Stellate Cells (HSCs)Significantly increased EphB1 expression.Neddylation enhances EphB1 kinase activity and prevents its degradation. nih.gov
CCl4-induced Mouse Model of Liver FibrosisIncreased EphB1 expression and neddylation.Promotes HSC proliferation, migration, and activation, leading to fibrosis. nih.gov

Regulation of Inflammatory Pathways in Specific Cell Types (e.g., Retinal Müller Cells)

EphB1 signaling is a significant regulator of inflammatory pathways in specific cell types, with a well-documented role in retinal Müller cells, particularly in the context of diabetic retinopathy. molvis.orgnih.govnih.gov Inflammation is a key factor in the complications arising from this condition. scientificarchives.com Preclinical studies have shown that EphB1 protein levels are significantly increased in the retinas of diabetic humans and mice, as well as in Müller cells cultured in high-glucose conditions. molvis.orgnih.govnih.gov

This increase in EphB1 directly leads to the production of inflammatory proteins. nih.govnih.gov In-vitro experiments using rat Müller cells (rMC-1) demonstrated that knockdown of EphB1 with siRNA resulted in a significant reduction of inflammatory mediators like TNF-α, NLRP3, and IL-1β. molvis.org Conversely, stimulating the EphB1 receptor led to an increase in these inflammatory proteins. molvis.orgnih.gov In vivo, overexpression of EphB1 in mouse Müller cells using an adeno-associated virus (AAV) exacerbated retinal neuronal damage in a model of ischemia/reperfusion. molvis.orgnih.gov These findings collectively indicate that EphB1/ephrin B1 signaling mediates inflammatory pathways in retinal Müller cells and that inhibiting EphB1 could be a therapeutic strategy for diabetic retinopathy. nih.govnih.gov

Contribution to Corneal Neovascularization

Preclinical research investigating the specific role of the chemical compound EphB1-IN-10 in corneal neovascularization has not been identified in the available scholarly articles.

The broader context of Eph/ephrin signaling in the cornea indicates that the EphB1 receptor and its ligand, ephrinB1, are involved in the pathological growth of new blood vessels. Studies have demonstrated that EphB1 is expressed on vascular endothelial cells in newly formed corneal vessels. nih.govarvojournals.org The interaction between ephrinB1, expressed by surrounding cells like keratocytes and neutrophils, and EphB1 on endothelial cells is understood to play a synergistic role in promoting angiogenesis, particularly in models induced by basic fibroblast growth factor (bFGF). nih.govarvojournals.orgjensenlab.org This signaling pathway is noted to enhance and sustain the activation of downstream pathways such as the extracellular signal-regulated kinase (ERK) pathway, which is crucial for endothelial cell function during angiogenesis. nih.govarvojournals.orgjensenlab.org

While the involvement of the EphB1 receptor in corneal neovascularization is established, suggesting it as a potential therapeutic target, specific preclinical data detailing the effects of its inhibitor, this compound, in this context are not present in the provided search results. Therefore, detailed research findings and data tables concerning this compound's contribution to or inhibition of corneal neovascularization cannot be provided.

Advanced Methodologies and Future Research Directions in Ephb1 Biology and Inhibition

Integrative Multi-Omics Approaches in EphB1 Research

To unravel the complexity of EphB1 signaling, researchers are increasingly turning to integrative multi-omics approaches. arcjournals.orgmdpi.comnih.govnih.gov These strategies combine data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of the molecular mechanisms governed by EphB1. arcjournals.orgmdpi.comnih.govnih.gov By integrating these diverse datasets, it is possible to move beyond the study of single molecules and understand how different molecular layers interact to influence cellular functions and disease processes. arcjournals.orgresearchgate.net This comprehensive analysis is crucial for identifying key regulatory hubs and pathways that would otherwise remain obscured in single-omics studies. arcjournals.org

Transcriptional and proteomic profiling have been instrumental in mapping the expression and regulation of EphB1. Gene expression analyses have revealed that EphB1 is preferentially expressed in the brain. uniprot.org At the transcriptional level, several factors have been identified that regulate EphB1 expression. For instance, the zinc-finger transcription factor Zic2 is known to control EphB1 expression in retinal ganglion cells. nih.gov Furthermore, there is emerging evidence that mechanical forces can modulate Eph/ephrin gene expression, although the precise molecular mechanisms are still under investigation. nih.gov

Proteomic studies have provided further insights into the post-translational modifications and protein-protein interactions of EphB1. Mass spectrometry-based approaches have been used to identify phosphorylation sites on EphB1, which are crucial for its signaling activity. uniprot.org For example, autophosphorylation of EphB1 is stimulated by its ligand, ephrin-B1, and is required for its interaction with various downstream signaling proteins. uniprot.org Proteomic analyses have also been employed to compare the protein profiles of cells with altered EphB1 expression, revealing changes in proteins involved in critical cellular processes. cancer-genetics.org

A study integrating transcriptomic and proteomic data in the context of cancer cell dormancy showed dynamic expression of EphB1 and its phosphorylated form, p-EphB1. researchgate.net The expression levels of EphB1 and p-EphB1 were negatively correlated, with ligand-independent EphB1 promoting the entry of lung cancer cells into a dormant state. researchgate.net This highlights the power of combining these omics approaches to understand the multifaceted roles of EphB1 in different cellular states.

Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful tool for mapping the signaling networks downstream of EphB1. nih.govbiologists.comresearchgate.net By identifying and quantifying changes in protein phosphorylation upon EphB1 activation, researchers can construct detailed signaling maps and identify novel substrates and pathways. nih.govbiologists.com This approach has been successfully used to unravel the complexity of other receptor tyrosine kinase signaling pathways, such as the EGFR-MAPK pathway. nih.govbiologists.com

A systems-level analysis of EphB1 signaling involves integrating phosphoproteomic data with other datasets, such as protein-protein interaction databases, to build comprehensive network models. nih.gov These models can help to understand the topology of the signaling network, including feedback and feedforward loops, and to predict how the network will respond to different stimuli or perturbations. biologists.com For instance, phosphoproteome mapping in colorectal cancer cells expressing mutant EphB1 identified the PI3K pathway as being affected, pinpointing specific phosphorylation changes. researchgate.net

The application of advanced phosphoproteomic techniques, such as multiplexed deep phosphoproteome profiling, allows for the quantitative measurement of thousands of phosphorylation sites across various conditions, providing a dynamic view of the signaling network. nih.govbiologists.com This level of detail is essential for building accurate mechanistic models of EphB1 signaling and for understanding how its downstream effects are regulated. nih.gov

Functional Genomics and Gene Editing Technologies in EphB1 Studies

Functional genomics and gene editing technologies have revolutionized the study of gene function, and their application to EphB1 research is providing critical insights into its roles in health and disease. uni-bonn.deifom.eujaas.ac.cnmdpi.comgenetics.ac.cn These powerful tools allow for the precise manipulation of the EphB1 gene, enabling researchers to study the consequences of its loss or alteration in various cellular and animal models. jaas.ac.cn

Small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based technologies are two of the most widely used methods for gene manipulation in EphB1 studies. upm.edu.myunits.it

Feature siRNA CRISPR/Cas9
Mechanism Post-transcriptional gene silencing (mRNA degradation) upm.edu.myunits.itGene editing at the DNA level (gene knockout) upm.edu.myunits.it
Effect Transient knockdown of gene expression synthego.comPermanent gene knockout upm.edu.my
Components Small interfering RNA (siRNA) synthego.comGuide RNA (gRNA) and Cas9 nuclease units.it
Precision Can have off-target effects synthego.comGenerally more precise with fewer off-target effects synthego.com

To understand the specific roles of EphB1 in different cell types and at different developmental stages, researchers have developed conditional knockout (cKO) mouse models. researchgate.netbiorxiv.orgbiologists.combiorxiv.orgnih.gov These models allow for the deletion of the EphB1 gene in a spatially and temporally controlled manner.

The generation of a floxed EphB1 mouse, where loxP sites are inserted around a critical exon of the EphB1 gene, has been a key development. biorxiv.org By crossing these floxed mice with various Cre-recombinase expressing mouse lines, researchers can selectively delete EphB1 in specific cell populations. biorxiv.orgbiologists.com For example, using Emx1-Cre mice targets cortical excitatory neurons, while Vgat-Cre or dlx1/2-Cre lines target GABAergic cell populations. researchgate.netbiorxiv.org

Studies using these cKO models have revealed a non-cell autonomous role for EphB1 in cortical axon guidance. researchgate.netbiorxiv.orgbiologists.comnih.gov Specifically, the conditional knockout of EphB1 in GABAergic neurons, but not in cortical excitatory neurons, reproduced the axon guidance defects seen in global EphB1 knockout mice. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov This indicates that EphB1 function in GABAergic cells is crucial for guiding cortical glutamatergic axons. researchgate.netbiorxiv.org Further experiments using Cre lines specific for other cell types, such as endothelial cells (Tie2-Cre), have helped to rule out the involvement of EphB1 in those cells for this particular process. researchgate.netbiorxiv.orgnih.gov

These conditional knockout studies highlight the importance of dissecting the cell type-specific functions of EphB1 to fully understand its complex roles in processes like brain development. biologists.com

Structural Biology of EphB1 and Ligand/Inhibitor Complexes

Understanding the three-dimensional structure of EphB1 and how it interacts with its ligands and inhibitors is fundamental for elucidating its mechanism of action and for the rational design of therapeutic agents. pnas.org

Structural studies have also been crucial in understanding how inhibitors interact with EphB1. For example, the crystal structure of the EphB1 kinase domain in complex with the inhibitor chlortetracycline (B606653) has been solved. pnas.org This structure revealed that chlortetracycline binds within the catalytic pocket where ADP also binds, providing a structural basis for its inhibitory activity. pnas.org The binding of chlortetracycline is similar to that of other quinazoline-based inhibitors. pnas.org

High-Resolution X-ray Crystallography of EphB1 Kinase Domain and its Complexes

Understanding the three-dimensional structure of the EphB1 kinase domain is fundamental to designing specific and potent inhibitors. X-ray crystallography has been an indispensable tool in this endeavor, providing detailed atomic-level insights into the receptor's architecture and its interactions with various molecules.

The first crystal structure of the human EphB1 tyrosine kinase domain was determined at a resolution of 2.5 Å, a significant milestone that has facilitated a more comprehensive understanding of the EphB family of catalytic domains. nih.govrcsb.org This initial structure, identified by the PDB code 3ZFX, provided a foundational template for structure-based drug design. rcsb.orgnih.gov Since then, several other structures of the EphB1 kinase domain have been resolved, both in its unbound (apo) state and in complex with inhibitors or cofactors. For instance, the structure of apo EphB1 was determined at 2.7 Å (PDB code: 7KPL), and a complex with its byproduct adenosine (B11128) diphosphate (B83284) (ADP) was resolved at a high resolution of 1.6 Å (PDB code: 7KPM). nih.gov

These crystallographic studies have been crucial for validating the binding of potential inhibitors. Researchers successfully co-crystallized the EphB1 kinase domain with chlortetracycline, confirming its binding to the ATP-binding catalytic domain at a resolution of 1.98 Å (PDB code: 6UMW). nih.govrcsb.org Similarly, the structure of the EphB1 kinase domain bound to a quinazoline-based inhibitor (PDB code: 5MJA) has been determined, offering a blueprint for the development of this class of inhibitors. nih.govexpasy.orgebi.ac.uk The availability of these high-resolution structures allows for detailed comparative analyses, aiding in the rational design of next-generation inhibitors with improved selectivity and efficacy for EphB1. nih.gov

PDB IDDescriptionResolution (Å)MethodReference
3ZFXCrystal structure of apo EphB1 kinase domain2.50X-ray Diffraction rcsb.org
5MJAKinase domain of human EphB1 bound to a quinazoline-based inhibitor-X-ray Diffraction expasy.orgebi.ac.uk
6UMWCrystal structure of human EphB1 bound with chlortetracycline1.98X-ray Diffraction rcsb.org
7KPLCrystal structure of apo EphB1 kinase domain2.70X-ray Diffraction nih.gov
7KPMCrystal structure of EphB1 in complex with ADP1.60X-ray Diffraction nih.gov

Conformational Dynamics and Impact of Post-Translational Modifications (e.g., Neddylation) on EphB1 Activity

The function and stability of EphB1 are intricately regulated by post-translational modifications (PTMs), which can alter the receptor's conformational dynamics and kinase activity. Among these, neddylation—the covalent attachment of the ubiquitin-like protein NEDD8—has emerged as a critical regulatory mechanism. frontiersin.orgresearchgate.net

Recent studies have shown that EphB1 expression is significantly increased and accompanied by remarkable neddylation in activated hepatic stellate cells, which are key drivers of liver fibrosis. frontiersin.orgresearchgate.net This modification is not merely a marker but an active regulator of EphB1's function. Mechanistically, neddylation enhances the kinase activity of EphB1 by preventing its degradation. frontiersin.orgresearchgate.netresearchgate.net This stabilization promotes the proliferation, migration, and activation of hepatic stellate cells, thereby contributing to the progression of liver fibrosis. frontiersin.org This finding reveals a novel layer of Eph receptor signaling regulation and identifies EphB1 neddylation as a potential therapeutic target for fibrotic diseases. frontiersin.orgresearchgate.net

Emerging Research Areas and Unexplored Facets of EphB1 Biology

Elucidating the Role of EphB1 in Tumor Immunity and the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells, where cell-to-cell communication dictates tumor progression and response to therapy. nih.govaacrjournals.org EphB1 plays a multifaceted role in this environment. As a receptor tyrosine kinase, EphB1 is involved in aberrant cell communication within and between different tumor compartments. mdpi.comaging-us.com

Recent research highlights EphB1's role in tumor immunity. Studies have shown that EphB1 mutations in metastatic colorectal cancer may predict survival benefits from immune checkpoint inhibitors (ICIs) and are correlated with a higher tumor mutational burden (TMB) and increased immune cell infiltration. ascopubs.org Specifically, patients with EphB1 mutations exhibit a significant increase in CD8+ T cells, activated memory CD4+ T cells, and M1 macrophages within the tumor, suggesting a potential mechanism for the enhanced efficacy of ICIs in this patient population. ascopubs.org

Furthermore, Eph receptors, including EphB1, can act as tumor-associated antigens, potentially triggering an immune response. nih.gov EphB1 is also implicated in regulating the trafficking of immune cells into the tumor. For example, EphB/ephrin-B interactions may influence the infiltration of monocytes and tumor-associated macrophages. nih.gov In a novel finding, EphB1 on tumor cells has been shown to bind to the myeloid checkpoint receptor LILRB5, promoting immunosuppressive myeloid cell activity and supporting tumor growth. aacrjournals.org This interaction represents a new axis of immune evasion and suggests that blocking the EphB1-LILRB5 interplay could be a viable therapeutic strategy. aacrjournals.org

Further Investigation into Bidirectional Signaling Implications for Targeted Therapy Design

A unique feature of the Eph/ephrin system is its capacity for bidirectional signaling. tandfonline.commdpi.com When the membrane-bound ephrin-B ligand on one cell binds to the EphB1 receptor on an adjacent cell, signals are transmitted into both cells simultaneously. The signal transmitted into the EphB1-expressing cell is termed "forward signaling," while the signal transmitted into the ephrin-expressing cell is known as "reverse signaling." nih.govmdpi.com

This bidirectionality adds a significant layer of complexity to therapeutic design. tandfonline.com Many targeted therapies, such as kinase inhibitors, are designed to block only the forward signaling pathway. However, the reverse signaling pathway can also contribute to pathological processes. For example, in multiple myeloma, reverse signaling through the ligand ephrin-B2 (EFNB2), a binding partner for EphB1, was found to be critical for tumor pathogenesis. aacrjournals.org Therefore, a drug that only blocks EphB1 forward signaling might be insufficient or could even lead to unintended consequences by leaving reverse signaling unchecked.

Future research must focus on understanding the distinct and combined roles of forward and reverse signaling in specific disease contexts. tandfonline.com This knowledge is crucial for developing more effective therapeutic strategies. For instance, therapies could be designed to modulate both pathways, such as using soluble receptor domains that act as antagonists by interfering with the receptor-ligand interaction itself, thereby blocking both forward and reverse signals. frontiersin.org A nuanced understanding of bidirectional signaling will be essential to fully exploit the Eph/ephrin system as a therapeutic target. aging-us.comtandfonline.com

Identification of Novel EphB1 Binding Partners and Regulatory Networks

The biological functions of EphB1 are mediated through its interaction with a network of intracellular proteins. Identifying these binding partners is key to deciphering its complex signaling cascades. Upon activation by its ligand, phosphorylated tyrosine residues on EphB1 serve as docking sites for various SH2 domain-containing proteins. rupress.org

Several key binding partners have been identified. Activated EphB1 is known to recruit adaptor proteins such as Grb2, Nck, and p52Shc, as well as the non-receptor tyrosine kinase c-Src. rupress.org The recruitment of Grb2 and p52Shc can activate the MAPK/ERK pathway, promoting cell chemotaxis. rupress.org The interaction with Nck is linked to JNK activation and changes in integrin activity. rupress.org

More recent studies continue to uncover novel interactors. For instance, the immune inhibitory receptor LILRB5 on myeloid cells was identified as a binding partner for EphB1 on tumor cells, with a binding affinity (KD) of 61 nmol/L. aacrjournals.org In the context of T-cell acute lymphoblastic leukemia (T-ALL), EphB1 was identified as a direct target gene within the transcriptional regulatory network downstream of the TAL1/SCL oncogene. github.io This finding links EphB1 to pathways involved in T-cell differentiation and proliferation in this malignancy. github.io The ongoing discovery of new binding partners and regulatory connections will continue to refine our understanding of EphB1's role in health and disease, revealing new nodes for therapeutic intervention. fenyolab.org

Binding PartnerProtein TypeAssociated Pathway/FunctionReference
Grb2Adaptor ProteinMAPK/ERK activation, cell migration researchgate.netrupress.org
p52ShcAdaptor ProteinMAPK/ERK activation, chemotaxis rupress.org
c-SrcNon-receptor Tyrosine KinaseMAPK/ERK activation, cell migration rupress.org
NckAdaptor ProteinJNK activation, integrin activation rupress.org
LILRB5Immune Checkpoint ReceptorTumor immune evasion aacrjournals.org
TAL1/SCLTranscription FactorTranscriptional regulation in T-ALL github.io
CblE3 Ubiquitin LigaseReceptor ubiquitination and degradation genecards.org

Development of Advanced In Vitro and In Vivo Models for EphB1-Targeted Therapeutic Interventions

The development and use of robust preclinical models are essential for evaluating the function of EphB1 and the efficacy of targeted therapies. Researchers utilize a range of in vitro and in vivo systems to study EphB1 in various cancers.

In vitro, human medulloblastoma cell lines such as DAOY and UW228, which express EphB1, have been instrumental. nih.gov Studies using siRNA-mediated knockdown of EphB1 in these cells have demonstrated the receptor's role in cell growth, migration, and cell cycle progression. nih.govoncotarget.com Similarly, embryonal rhabdomyosarcoma (ERMS) cell lines, including RD and TE671, are used as models to test pan-Eph inhibitors. researchgate.net Co-culture systems, for example, growing multiple myeloma cells with endothelial cells that express EphB1, are used to study the supportive role of the microenvironment in cancer cell proliferation and survival. aacrjournals.org

In vivo models provide a more complex physiological context. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are commonly used. For example, loss of the EphB1 ligand EFNB2 in multiple myeloma cells abrogated tumor engraftment in mice. aacrjournals.org More sophisticated genetically engineered mouse models (GEMMs) have also been developed. To study medulloblastoma, a model was created by crossing the ND2-SmoA1 preclinical medulloblastoma mouse with an EphB1 knockout mouse. oncotarget.com This advanced model established that the genetic loss of EphB1 significantly delayed tumor recurrence after radiation therapy, validating EphB1 as a therapeutic target for enhancing radiosensitivity. nih.govoncotarget.com These evolving models are critical for translating basic research findings into potential clinical applications. oncotarget.com

Model TypeSpecific ModelCancer/Disease StudiedKey FindingReference
In VitroDAOY, UW228 cell lines (siRNA knockdown)MedulloblastomaEphB1 knockdown reduces growth, migration, and increases radiosensitivity. nih.govoncotarget.com
In VitroRD, TE671 cell linesRhabdomyosarcomaUsed to test effects of pan-Eph inhibitors. researchgate.net
In VitroMultiple Myeloma / Endothelial Cell Co-cultureMultiple MyelomaSilencing EphB1 in endothelial cells suppressed myeloma growth. aacrjournals.org
In VivoXenograft Mouse Model (MM cells)Multiple MyelomaLoss of EphB1 ligand EFNB2 blocked tumor engraftment. aacrjournals.org
In VivoGenetically Engineered Mouse Model (ND2-SmoA1 x EphB1 KO)MedulloblastomaGenetic loss of EphB1 delayed tumor recurrence post-irradiation. oncotarget.com

Q & A

Q. What are the primary biochemical targets of EphB1-IN-10, and how can researchers validate these interactions experimentally?

To identify this compound targets, employ kinase selectivity profiling using biochemical assays (e.g., radiometric or fluorescence-based kinase activity assays) against a panel of recombinant kinases. Validate results via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . Cross-reference with databases like KinomeScan to contextualize selectivity. For cellular validation, use RNAi knockdown or CRISPR-Cas9-mediated gene silencing of EphB1 in relevant cell lines, followed by functional assays (e.g., phosphorylation status via Western blot) .

Q. What experimental controls are critical when assessing this compound’s efficacy in vitro?

Include:

  • Negative controls : Vehicle-treated cells and/or cells treated with a structurally unrelated EphB inhibitor.
  • Positive controls : Cells treated with a well-characterized EphB1 inhibitor (e.g., NVP-BHG712).
  • Dose-response curves : Test a minimum of five concentrations (e.g., 1 nM–10 µM) to calculate IC50 values. Ensure replicates (n ≥ 3) to assess variability .
  • Off-target checks : Use thermal shift assays to confirm target engagement specificity .

Q. How should researchers design studies to evaluate this compound’s cellular permeability and stability?

  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios. Compare with reference compounds (e.g., propranolol for high permeability) .
  • Stability : Perform microsomal stability assays (human/rodent liver microsomes) to calculate half-life (t1/2) and intrinsic clearance (CLint). Include NADPH-regenerating systems to mimic metabolic conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects across studies be resolved?

  • Methodological audit : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers). Discrepancies in ATP levels (e.g., 1 mM vs. 10 µM) may alter inhibitor potency .
  • Orthogonal validation : Use chemoproteomics (e.g., affinity-based pull-downs coupled with mass spectrometry) to identify off-target binders in cellular lysates .
  • Contextual factors : Assess cell-type-specific expression of EphB1 isoforms or co-expressed kinases (e.g., EphB2/B3) via RNA-seq or proteomics .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to derive EC50/IC50 values. Use tools like GraphPad Prism or R’s drc package .
  • Multiple testing correction : Apply Benjamini-Hochberg or Bonferroni corrections for high-throughput datasets (e.g., transcriptomic screens) to reduce false discovery rates .
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate statistical power (e.g., α = 0.05, β = 0.2) .

Q. How should researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Lipophilicity adjustment : Modify logP via medicinal chemistry (e.g., introduce polar groups) to enhance solubility and reduce plasma protein binding. Validate via chromatographic logD measurements .
  • PK/PD modeling : Use compartmental models to predict plasma and tissue concentrations. Incorporate parameters like clearance (CL), volume of distribution (Vd), and half-life from rodent PK studies .
  • Formulation strategies : Test solubilizing agents (e.g., cyclodextrins, PEG formulations) for oral or intravenous administration .

Q. What methodologies address discrepancies in this compound’s efficacy between 2D cell cultures and 3D organoid models?

  • Microenvironment replication : Supplement 3D cultures with ECM components (e.g., Matrigel, collagen I) to mimic in vivo stiffness and ligand availability .
  • Pharmacodynamic profiling : Compare drug penetration using LC-MS/MS in 2D vs. 3D systems. Adjust exposure times based on diffusion kinetics .
  • Single-cell RNA-seq : Identify subpopulations in 3D models resistant to this compound, potentially due to hypoxia-induced EphB1 downregulation .

Methodological Frameworks

  • Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Gene Expression Omnibus .
  • Ethical reporting : Disclose all conflicts of interest and funding sources per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.